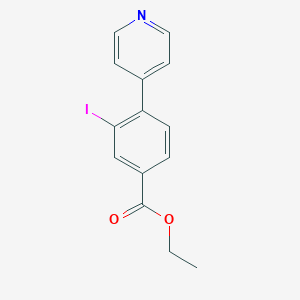
Ethyl 3-iodo-4-(pyridin-4-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-iodo-4-(pyridin-4-yl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group, an iodine atom, and a pyridin-4-yl group attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-iodo-4-(pyridin-4-yl)benzoate typically involves the iodination of a precursor compound, such as Ethyl 4-(pyridin-4-yl)benzoate. The iodination reaction can be carried out using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an organic solvent like acetonitrile or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete iodination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to a more scalable and cost-effective production method. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-iodo-4-(pyridin-4-yl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) with boronic acids in the presence of a base (e.g., K2CO3) in solvents like toluene or ethanol.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol at low temperatures.
Major Products Formed
Substitution: Formation of substituted benzoates with various functional groups replacing the iodine atom.
Coupling: Formation of biaryl or diaryl compounds with extended conjugation.
Reduction: Formation of the corresponding alcohol derivative.
Scientific Research Applications
Ethyl 3-iodo-4-(pyridin-4-yl)benzoate has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound can be used to develop new drug candidates, particularly those targeting specific biological pathways or receptors.
Material Science: It can be utilized in the design and fabrication of novel materials, such as metal-organic frameworks (MOFs) and coordination polymers, for applications in catalysis, gas storage, and separation.
Biological Studies: The compound’s derivatives may exhibit biological activity, making it a valuable tool for studying biochemical processes and developing new therapeutic agents.
Mechanism of Action
The mechanism of action of Ethyl 3-iodo-4-(pyridin-4-yl)benzoate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, π-π stacking, or hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to therapeutic effects. In material science, the compound’s ability to form coordination bonds with metal ions can result in the formation of stable and functional materials with desired properties.
Comparison with Similar Compounds
Ethyl 3-iodo-4-(pyridin-4-yl)benzoate can be compared with other similar compounds, such as:
Ethyl 4-(pyridin-4-yl)benzoate: Lacks the iodine atom, making it less reactive in substitution and coupling reactions.
3-Iodo-4-(pyridin-4-yl)benzoic acid: Contains a carboxylic acid group instead of an ester, which can alter its reactivity and solubility.
4-(Pyridin-4-yl)benzoic acid: Lacks both the iodine atom and the ester group, resulting in different chemical properties and applications.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C14H12INO2 |
|---|---|
Molecular Weight |
353.15 g/mol |
IUPAC Name |
ethyl 3-iodo-4-pyridin-4-ylbenzoate |
InChI |
InChI=1S/C14H12INO2/c1-2-18-14(17)11-3-4-12(13(15)9-11)10-5-7-16-8-6-10/h3-9H,2H2,1H3 |
InChI Key |
PZPGCVYHMUYZQR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)C2=CC=NC=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


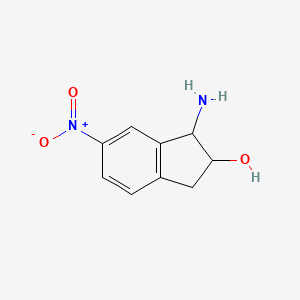
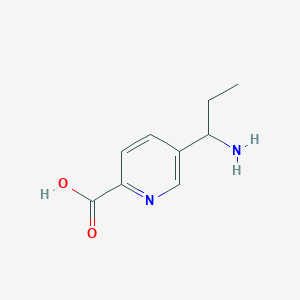
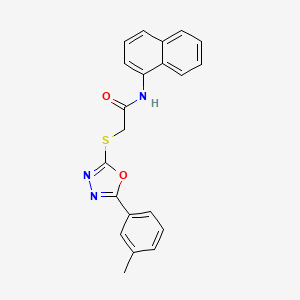
![7-Bromo-5-chloropyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B12985321.png)
![(3S,8S,9S,10R,13R,14S,17R)-17-((2R,5S,E)-5-Ethyl-6-methylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl methacrylate](/img/structure/B12985332.png)

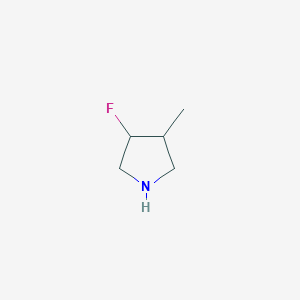
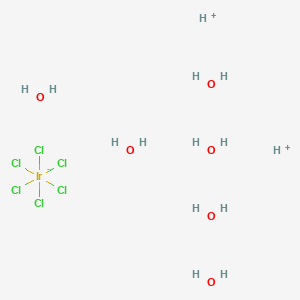
![Rel-(1R,4R,5S)-5-fluoro-2-azabicyclo[2.1.1]hexane](/img/structure/B12985346.png)
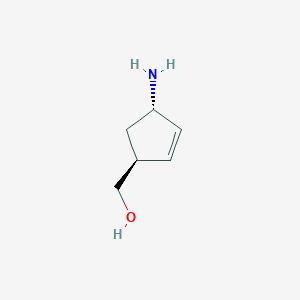
![2-Bromo-8-(2-chlorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12985358.png)
![7-Chloro-2-methylimidazo[1,2-c]pyrimidine](/img/structure/B12985366.png)
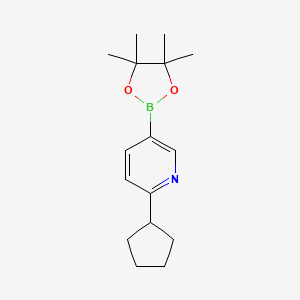
![Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-7-carboxylate](/img/structure/B12985370.png)
